molecular formula C6H14N2O B1196675 N-(4-aminobutyl)acetamide CAS No. 5699-41-2

N-(4-aminobutyl)acetamide

Cat. No.: B1196675
CAS No.: 5699-41-2
M. Wt: 130.19 g/mol
InChI Key: KLZGKIDSEJWEDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Acetylputrescine belongs to the class of organic compounds known as carboximidic acids. These are organic acids with the general formula RC(=N)-OH (R=H, organic group). N-Acetylputrescine is soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). N-Acetylputrescine has been primarily detected in saliva, feces, urine, and blood. Within the cell, N-acetylputrescine is primarily located in the cytoplasm. N-Acetylputrescine exists in all eukaryotes, ranging from yeast to humans.
N-acetylputrescine is an N-monoacetylalkane-alpha,omega-diamine that is the N-monoacetyl derivative of putrescine. It has a role as a metabolite and a mouse metabolite. It is a N-monoacetylalkane-alpha,omega-diamine and a N-substituted putrescine. It is a conjugate base of a N-acetylputrescinium.

Scientific Research Applications

  • N-acetylputrescine in Human Lymphocytes : N-acetylputrescine and N1-acetylspermidine have been synthesized from putrescine in cultured human lymphocytes, identified using paper chromatography, t.l.c, and mass spectrometry. This highlights the biochemical processes involving N-acetylputrescine in human cells (Menashe, Faber, & Bachrach, 1980).

  • Biomarkers for Lung Cancer : Studies suggest that N-acetylputrescine, along with other polyamines, can serve as potential biomarkers for lung cancer. The levels of these compounds were found to be associated with the progression of squamous cell carcinoma of the lung in rats. This indicates a role for N-acetylputrescine in cancer diagnostics and drug evaluation (Liu et al., 2017).

  • Microbial Acetylputrescine Deacetylase : In Micrococcus luteus K-11, an acetylputrescine deacetylase has been identified and characterized, most active toward acetylputrescine. This enzyme's activity is indicative of microbial processes involving N-acetylputrescine and related compounds (Suzuki et al., 1986).

  • N-acetylputrescine in Arabidopsis : Arabidopsis ADC1, a plant enzyme, synthesizes agmatine from arginine and converts Nδ-acetylornithine to N-acetylputrescine. This study reveals the plant-based biochemical pathways involving N-acetylputrescine (Lou et al., 2020).

  • Urinary Biomarkers in Alzheimer’s Disease : N-acetylputrescine, among other polyamines, has been studied as part of a urinary biomarker profile in Alzheimer's disease patients. Significant variations in the levels of these compounds were observed compared to normal subjects, suggesting a diagnostic role (Paik et al., 2006).

  • Polyamine Metabolism in Chick Embryo Retina : Research on chick embryo retina during development indicates a significant role for putrescine and its derivative N-acetylputrescine in tissue proliferation and γ-aminobutyric acid synthesis (Taibi et al., 1994).

Safety and Hazards

When handling N-acetylputrescine, one should avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

N-acetylputrescine has been identified as a potential biomarker for Parkinson’s disease . This suggests that future research could focus on further validating its diagnostic utility and exploring its potential therapeutic implications. Additionally, the catabolic products of polyamines, including N-acetylputrescine, have been found to accumulate in septic kidneys, suggesting a potential role in the pathophysiology of sepsis-associated acute kidney injury .

Mechanism of Action

Target of Action

N-Acetylputrescine, also known as N-(4-aminobutyl)acetamide, primarily targets the enzyme acetylputrescine deacetylase . This enzyme belongs to the family of hydrolases, acting on carbon-nitrogen bonds other than peptide bonds, specifically in linear amides .

Mode of Action

The enzyme acetylputrescine deacetylase catalyzes the chemical reaction where N-acetylputrescine and water are converted into acetate and putrescine . Thus, N-acetylputrescine interacts with its target by serving as a substrate for the enzyme, leading to the production of putrescine.

Biochemical Pathways

N-acetylputrescine participates in the urea cycle and metabolism of amino groups . It is synthesized in small quantities by healthy living cells by the action of ornithine decarboxylase . The product of its enzymatic reaction, putrescine, is a polyamine that ionically binds to various negatively charged molecules and has many functions, mostly linked to cell processes .

Pharmacokinetics

It has been detected in plasma samples, suggesting that it can be absorbed and distributed in the body .

Result of Action

The primary result of N-acetylputrescine’s action is the production of putrescine, which plays a role in various cellular processes. Interestingly, N-acetylputrescine levels are increased in the cerebrospinal fluid of Parkinson’s disease patients , suggesting a potential role in neurodegenerative disorders.

Action Environment

It’s worth noting that only 3-25% of sporadic parkinson’s patients present with genetic abnormalities, suggesting that environmental, metabolic, and other unknown causes contribute to the pathogenesis of parkinson’s disease .

Biochemical Analysis

Biochemical Properties

N-acetylputrescine plays a crucial role in biochemical reactions, particularly in the context of polyamine metabolism. It interacts with enzymes such as N-acetyltransferases, which catalyze the acetylation of putrescine to form N-acetylputrescine. This interaction is essential for regulating polyamine levels within cells, thereby influencing cellular growth and differentiation .

Cellular Effects

N-acetylputrescine affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, N-acetylputrescine can modulate the activity of enzymes involved in polyamine metabolism, thereby affecting the overall polyamine pool within cells. This modulation can lead to changes in cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of N-acetylputrescine involves its interaction with specific biomolecules. It binds to N-acetyltransferases, facilitating the acetylation of putrescine. This acetylation process is crucial for maintaining the balance of polyamines within cells. Additionally, N-acetylputrescine can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-acetylputrescine can change over time. Studies have shown that N-acetylputrescine is relatively stable under standard laboratory conditions. Its degradation can occur over extended periods, leading to a decrease in its concentration and efficacy. Long-term studies have indicated that N-acetylputrescine can have sustained effects on cellular function, particularly in the context of polyamine metabolism .

Dosage Effects in Animal Models

The effects of N-acetylputrescine vary with different dosages in animal models. At low doses, N-acetylputrescine can promote cell proliferation and differentiation. At high doses, it can induce toxic effects, including apoptosis and necrosis. These threshold effects highlight the importance of carefully regulating the dosage of N-acetylputrescine in experimental settings .

Metabolic Pathways

N-acetylputrescine is involved in several metabolic pathways, particularly those related to polyamine metabolism. It interacts with enzymes such as N-acetyltransferases and polyamine oxidases, which regulate its synthesis and degradation. These interactions can influence metabolic flux and the levels of other metabolites within cells .

Transport and Distribution

Within cells and tissues, N-acetylputrescine is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and localization of N-acetylputrescine, ensuring its availability for biochemical reactions. The distribution of N-acetylputrescine can affect its concentration and activity within different cellular compartments .

Subcellular Localization

N-acetylputrescine is localized within specific subcellular compartments, including the cytoplasm and nucleus. Its activity and function can be influenced by its localization, as well as by post-translational modifications that direct it to specific organelles. These targeting signals ensure that N-acetylputrescine is available where it is needed for biochemical reactions .

Properties

IUPAC Name

N-(4-aminobutyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c1-6(9)8-5-3-2-4-7/h2-5,7H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLZGKIDSEJWEDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80205596
Record name N-Acetylputrescine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80205596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N-Acetylputrescine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002064
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

5699-41-2, 18233-70-0
Record name N-Acetylputrescine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5699-41-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetylputrescine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005699412
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Acetylputrescine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80205596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-Aminobutyl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-ACETYLPUTRESCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8FTM5ZL5A6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name N-Acetylputrescine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002064
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-aminobutyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-aminobutyl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(4-aminobutyl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(4-aminobutyl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(4-aminobutyl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(4-aminobutyl)acetamide
Customer
Q & A

Q1: What is the molecular formula and weight of N-acetylputrescine?

A1: The molecular formula of N-acetylputrescine is C6H14N2O, and its molecular weight is 130.19 g/mol.

Q2: How is N-acetylputrescine synthesized in biological systems?

A2: N-acetylputrescine is synthesized through the acetylation of putrescine, a reaction catalyzed by the enzyme spermidine/spermine N1-acetyltransferase (SSAT). This enzyme is found in various organisms, including humans and bacteria. []

Q3: Can N-acetylputrescine be synthesized in vitro?

A3: Yes, N-acetylputrescine can be synthesized chemically. One method involves the reaction of putrescine with acetic anhydride in the presence of a base. []

Q4: What are the known biological roles of N-acetylputrescine?

A4: While the exact biological roles of N-acetylputrescine are not fully elucidated, research suggests it plays a role in polyamine metabolism and may have regulatory functions. Studies have shown its presence in various tissues and fluids, including urine, serum, and cell cultures. [, , ]

Q5: Can N-acetylputrescine be considered a potential biomarker for certain diseases?

A8: Yes, N-acetylputrescine shows promise as a potential biomarker, particularly for cancers like lung cancer, duodenopancreatic neuroendocrine tumors, and rheumatoid arthritis. Elevated levels of N-acetylputrescine have been detected in the plasma of patients with these diseases. [, , ]

Q6: What are the challenges associated with using N-acetylputrescine as a biomarker?

A9: Challenges include establishing standardized methods for accurate and reliable quantification in various biological samples, as well as determining specific cutoff values for different disease states. [, ]

Q7: What analytical techniques are used to measure N-acetylputrescine levels?

A10: Common techniques include gas chromatography-mass spectrometry (GC-MS), high-performance liquid chromatography (HPLC), and ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). These methods allow for sensitive and specific detection and quantification of N-acetylputrescine in various biological matrices. [, , ]

Q8: Are there specific challenges in the analysis and quantification of N-acetylputrescine?

A11: Due to its relatively low molecular weight and polarity, N-acetylputrescine can be challenging to separate and detect. Effective sample preparation techniques, including extraction and derivatization, are crucial for accurate analysis. [, ]

Q9: What are the key areas for future research on N-acetylputrescine?

A12: Future research should focus on elucidating the precise molecular mechanisms by which N-acetylputrescine exerts its biological effects, its interactions with specific cellular targets, and its role in disease development and progression. Further investigation into its potential as a therapeutic target or biomarker is also warranted. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.